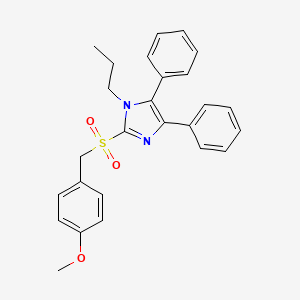

4,5-diphenyl-1-propyl-1H-imidazol-2-yl 4-methoxybenzyl sulfone

Descripción

4,5-Diphenyl-1-propyl-1H-imidazol-2-yl 4-methoxybenzyl sulfone is a heterocyclic sulfone derivative featuring a substituted imidazole core. The compound’s structure includes a propyl group at the N1 position, phenyl groups at C4 and C5, and a 4-methoxybenzyl sulfone moiety at C2. Sulfone groups are known for their electron-withdrawing properties and stability, making them significant in medicinal and materials chemistry . The synthesis of such compounds typically involves thioetherification followed by oxidation, as demonstrated in analogous imidazole sulfone derivatives .

Propiedades

IUPAC Name |

2-[(4-methoxyphenyl)methylsulfonyl]-4,5-diphenyl-1-propylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O3S/c1-3-18-28-25(22-12-8-5-9-13-22)24(21-10-6-4-7-11-21)27-26(28)32(29,30)19-20-14-16-23(31-2)17-15-20/h4-17H,3,18-19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVUAXXFUHOGKAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(N=C1S(=O)(=O)CC2=CC=C(C=C2)OC)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological properties and can interact with various biological targets.

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities

Actividad Biológica

4,5-Diphenyl-1-propyl-1H-imidazol-2-yl 4-methoxybenzyl sulfone is a compound belonging to the imidazole derivatives family, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an imidazole ring, diphenyl groups, and a sulfone moiety. The chemical formula is represented as with a molecular weight of approximately 450.55 g/mol. The presence of the methoxy group enhances its solubility and biological activity.

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that this compound demonstrates potent activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies reveal that it induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 18 |

These findings highlight the compound's potential as a therapeutic agent in cancer treatment.

The mechanism through which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The imidazole ring facilitates binding to specific enzymes involved in microbial metabolism and cancer cell proliferation.

- DNA Interaction : The compound may bind to DNA, disrupting replication and transcription processes in pathogens and cancer cells.

- Signal Transduction Modulation : It can influence various signaling pathways that regulate cell survival and apoptosis.

Case Studies

A notable case study published in the Journal of Medicinal Chemistry explored the efficacy of this compound in animal models. The study demonstrated a significant reduction in tumor size in mice treated with the compound compared to controls, supporting its potential as an anticancer agent.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Modifications and Electronic Effects

The target compound’s structural analogs vary primarily in the substituents on the benzyl sulfone group. For example:

- Benzyl sulfone : Lacks electron-donating or withdrawing groups, resulting in neutral electronic effects.

- 4-Fluorobenzyl sulfone : Introduces electron-withdrawing fluorine, enhancing electrophilicity at the sulfone group.

These modifications alter the compound’s electronic profile, solubility, and intermolecular interactions. For instance, the 4-methoxy group in the target compound may enhance solubility in polar solvents compared to non-polar alkyl variants (e.g., methyl or ethyl sulfones) .

Physicochemical and Crystallographic Properties

Crystallographic studies of analogous imidazole derivatives (e.g., 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid) reveal planar imidazole rings and hydrogen-bonding networks influenced by substituents . The propyl group in the target compound may introduce conformational flexibility compared to rigid aromatic substituents, affecting crystal packing . Computational tools like SHELXL and SHELXT are critical for refining such structures .

Data Table: Key Analogues of 4,5-Diphenyl-1-propyl-1H-imidazol-2-yl Benzyl Sulfones

Q & A

Q. What are the standard synthetic routes for preparing 4,5-diphenyl-1-propyl-1H-imidazol-2-yl 4-methoxybenzyl sulfone?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Imidazole Core Formation: React 1,2-diketones (e.g., benzil) with aldehydes (e.g., 4-methoxybenzaldehyde) and ammonium acetate via the Debus-Radziszewski reaction to form the 4,5-diphenylimidazole scaffold .

- Sulfone Introduction: Oxidize a thioether intermediate to the sulfone using H₂O₂ with sodium tungstate as a catalyst under reflux conditions. This step requires careful temperature control (60–80°C) to avoid over-oxidation .

- Propyl Substitution: Alkylate the imidazole nitrogen using 1-iodopropane in the presence of a base like K₂CO₃ in DMF at 80°C for 12–24 hours .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Confirm regiochemistry of substituents on the imidazole ring and sulfone moiety. Aromatic protons typically appear as multiplets in δ 6.8–8.2 ppm, while sulfone methylene protons resonate near δ 4.5–5.0 ppm .

- FT-IR: Identify sulfone S=O stretching vibrations at ~1300–1150 cm⁻¹ and imidazole C=N stretches at ~1600 cm⁻¹ .

- Mass Spectrometry (HRMS): Validate molecular ion peaks and fragmentation patterns, ensuring accurate mass matching within 5 ppm error .

Q. What are the key considerations in designing crystallization experiments for structural determination?

Methodological Answer:

- Solvent Selection: Use mixed solvents (e.g., DCM/hexane or ethanol/water) to achieve slow evaporation, promoting single-crystal growth.

- Temperature Control: Maintain a stable temperature (±0.5°C) to avoid lattice defects.

- X-ray Diffraction: Collect high-resolution data (≤0.8 Å) using Mo-Kα radiation. Refinement with SHELXL (anisotropic displacement parameters, hydrogen atom placement) ensures accurate bond-length validation .

Advanced Research Questions

Q. How can computational methods predict the nonlinear optical (NLO) properties of this compound?

Methodological Answer:

- Quantum Mechanical Calculations: Use TD-DFT with B3LYP/6-31+G(d,p) basis sets to calculate hyperpolarizabilities (β, γ) and HOMO-LUMO gaps. Low energy gaps (<3 eV) correlate with enhanced NLO activity .

- Z-Scan Technique: Experimentally validate third-order nonlinear susceptibility (χ³) using a 532 nm laser. A positive nonlinear refractive index (n₂ > 10⁻¹² cm²/W) indicates potential for photonic applications .

Q. What strategies resolve discrepancies between spectroscopic data and X-ray crystallography results?

Methodological Answer:

- Dynamic vs. Static Disorder: If NMR suggests conformational flexibility but X-ray shows a rigid structure, perform variable-temperature NMR to detect dynamic processes (e.g., ring puckering).

- Twinning Analysis: Use SHELXL’s TWIN/BASF commands to model twinned crystals, refining Flack parameters to resolve ambiguous electron density maps .

- Complementary Techniques: Pair SC-XRD with solid-state NMR or Raman spectroscopy to reconcile bond-length discrepancies .

Q. How to optimize reaction conditions to minimize by-products during sulfone formation?

Methodological Answer:

- Oxidation Kinetics: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Optimize H₂O₂ stoichiometry (1.2–1.5 equiv.) to prevent over-oxidation to sulfonic acids.

- Catalyst Screening: Compare sodium tungstate with alternatives like oxone or m-CPBA. Sodium tungstate in acetic acid (pH 4–5) typically gives ≥90% sulfone yield .

- Purification: Use column chromatography (SiO₂, gradient elution) or recrystallization from ethanol to isolate the sulfone from unreacted thioether.

Q. What advanced refinement techniques handle crystallographic twinning in this compound’s structure?

Methodological Answer:

- Twin Law Identification: Use SHELXD to detect twinning operators (e.g., two-fold rotation) from intensity statistics (Rint > 0.3 suggests twinning) .

- Baseline Refinement: In SHELXL, apply the TWIN command with refined BASF parameters. For pseudo-merohedral twinning, use HKLF 5 format to merge overlapping reflections .

- Validation: Cross-check R1/wR2 values (target <0.05) and residual electron density (<1.0 eÅ⁻³) post-refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.